molecular formula C8H14O2 B027820 2,2-Diethylcyclopropanecarboxylic acid CAS No. 108420-15-1

2,2-Diethylcyclopropanecarboxylic acid

Cat. No.: B027820
CAS No.: 108420-15-1
M. Wt: 142.2 g/mol
InChI Key: VVIHKNHVJCKLQQ-UHFFFAOYSA-N
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Description

2,2-Diethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C8H14O2. It is a cyclopropane derivative, characterized by the presence of two ethyl groups attached to the cyclopropane ring and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

2,2-Diethylcyclopropanecarboxylic acid is a synthetic type II pyrethroid insecticide . Its primary targets are the nerve cell membranes, specifically the sodium channels .

Mode of Action

The compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

The compound is metabolized by esterase, which catalyzes the hydrolysis of the ester bond to metabolite 3-(2-chloro-3,3,3-trifluoroprop1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), and 4-hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA) . The metabolites CFMP and 3-PBA accumulate in the liver tissues and are significantly correlated with the indexes of oxidative stress, redox status, and inflammatory markers .

Pharmacokinetics

The enzymatic preparation of S-(+)-DMCPA from 2,2-dimethylcyclopropane carboxylate (DMCPE) has been studied . The maximum yield and enantiomeric excess of ®-2, 2-dimethylcyclopropanecarboxylic acid were 49.5% and >99%, respectively . This indicates that the compound has good bioavailability.

Result of Action

The compound’s action results in hepatic damage due to increased oxidative stress and inflammation under the condition of acute and subchronic exposure to lambda-cyhalothrin . The levels of tumor necrosis factor-α (TNF-α) and interleukin (IL-6 and IL-1β) gene expressions were significantly increased in the liver of exposed rats compared to controls .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as ethylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid . The reaction is typically carried out by bubbling dry CO2 gas through a solution of the Grignard reagent in anhydrous ether, followed by acidification to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enzymatic methods, such as the use of modified Novozyme 435, have been explored for the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate to produce optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

Scientific Research Applications

2,2-Diethylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new synthetic methodologies and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylcyclopropanecarboxylic acid (MCA)
  • Cyclopropanecarboxylic acid (CCA)

Comparison

2,2-Diethylcyclopropanecarboxylic acid is unique due to the presence of two ethyl groups on the cyclopropane ring, which can influence its steric and electronic properties. This makes it distinct from similar compounds like 2-Methylcyclopropanecarboxylic acid and Cyclopropanecarboxylic acid, which have different substituents and, consequently, different reactivity and applications.

Properties

IUPAC Name

2,2-diethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIHKNHVJCKLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293802
Record name 2,2-diethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108420-15-1
Record name 2,2-diethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethylcyclopropanecarboxylic acid
Reactant of Route 2
2,2-Diethylcyclopropanecarboxylic acid
Reactant of Route 3
2,2-Diethylcyclopropanecarboxylic acid
Reactant of Route 4
2,2-Diethylcyclopropanecarboxylic acid
Reactant of Route 5
2,2-Diethylcyclopropanecarboxylic acid
Reactant of Route 6
2,2-Diethylcyclopropanecarboxylic acid

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